

Saterinone and Enoximone: A Comparative Analysis of PDE3 Inhibition

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Compound of Interest

Compound Name: Saterinone

Cat. No.: B1680787

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A detailed guide for researchers and drug development professionals on the phosphodiesterase-3 (PDE3) inhibitory profiles of **Saterinone** and Enoximone, supported by experimental data and methodologies.

This guide provides a comprehensive comparison of the phosphodiesterase-3 (PDE3) inhibitory activities of **Saterinone** and Enoximone, two pharmacologically significant agents. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a clear perspective on their relative potencies and the experimental context of these findings.

Quantitative Comparison of PDE3 Inhibition

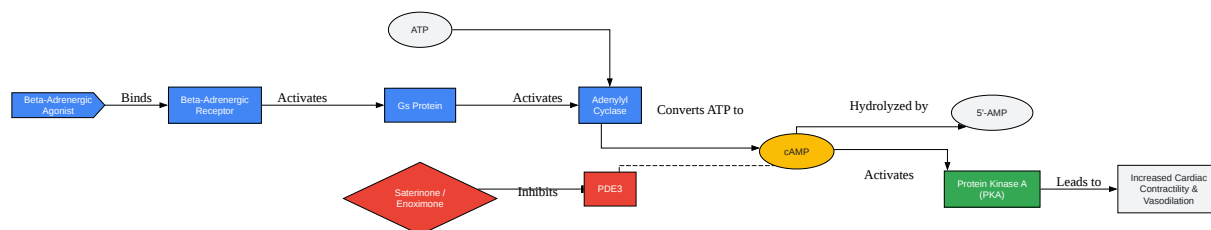
The inhibitory potency of **Saterinone** and Enoximone against the PDE3 enzyme is a critical determinant of their pharmacological activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency.

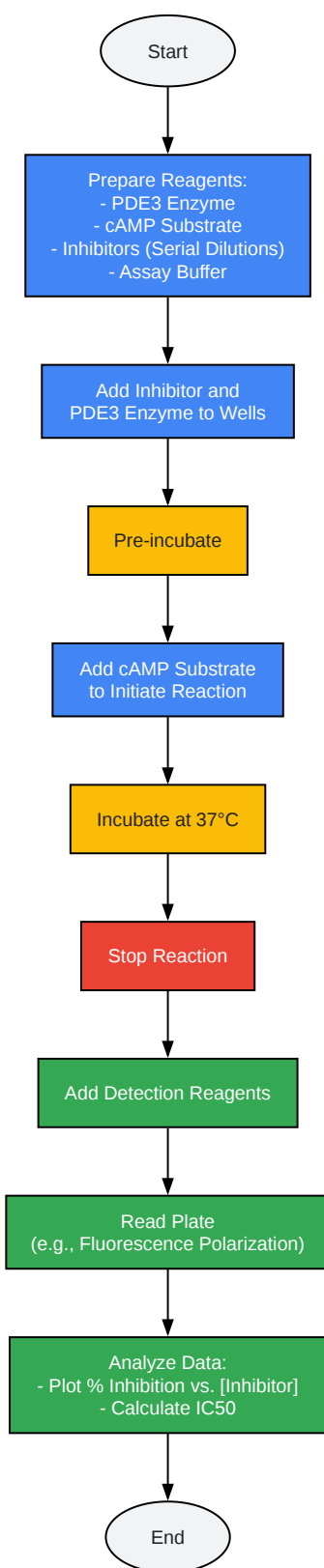
Compound	IC50 (PDE3)	Source Tissue
Saterinone	0.02 μ M	Failing Human Hearts
Enoximone	5.9 μ M	Human Hearts

As the data indicates, **Saterinone** exhibits significantly more potent inhibition of PDE3 than Enoximone, with an IC50 value in the nanomolar range compared to Enoximone's micromolar value.

Understanding the PDE3 Signaling Pathway

Phosphodiesterase-3 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a crucial role in regulating cardiac muscle contractility and vascular smooth muscle tone. Inhibition of PDE3 leads to an increase in intracellular cAMP levels, resulting in positive inotropic and vasodilatory effects.





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